2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate
CAS No.:
Cat. No.: VC16337926
Molecular Formula: C27H23NO4S2
Molecular Weight: 489.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23NO4S2 |
|---|---|
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | [2-methoxy-4-[(Z)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-methylbenzoate |
| Standard InChI | InChI=1S/C27H23NO4S2/c1-17-9-7-8-12-21(17)26(30)32-22-14-13-19(15-23(22)31-3)16-24-25(29)28(27(33)34-24)18(2)20-10-5-4-6-11-20/h4-16,18H,1-3H3/b24-16- |
| Standard InChI Key | BYPGFEFBAAHEIA-JLPGSUDCSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)OC |
| Canonical SMILES | CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)OC |
Introduction
The compound 2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate is a complex organic molecule that combines various structural elements, including a thiazolidinone moiety, a phenyl ring, and a benzoate ester. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its unique structural features.
Structural Features
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Thiazolidinone Moiety: The presence of a 2-thioxo-1,3-thiazolidin-5-ylidene group suggests potential reactivity and biological activity, as thiazolidinones are known for their role in modulating biological pathways.
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Phenyl Ring: The phenyl group attached to the thiazolidinone moiety contributes to the compound's lipophilicity and may influence its interaction with biological targets.
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Benzoate Ester: The benzoate ester linkage adds another layer of complexity to the molecule, potentially affecting its stability and bioavailability.
Synthesis
The synthesis of 2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate likely involves multi-step organic reactions. Key steps may include:
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Condensation Reactions: Formation of the thiazolidinone ring through condensation reactions involving appropriate precursors.
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Esterification: Attachment of the benzoate ester group to the phenyl ring.
Potential Biological Activities
Research suggests that compounds with similar structural features to 2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate may exhibit antimicrobial properties. The thiazolidinone component is particularly noted for its potential in modulating biological pathways, which could lead to applications in cancer treatment or as antimicrobial agents.
Comparative Analysis
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate | Contains a benzoate ester and thiazolidinone moiety | Potential antimicrobial activity |
| 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Features a pyrido[1,2-a]pyrimidin-4-one core and piperidine ring | Potential anticancer properties |
| 1,3,4-Thiadiazole derivatives | Different heterocyclic framework | Broad spectrum antibacterial activity |
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